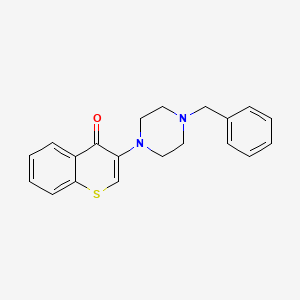![molecular formula C20H17ClFN3O2 B6518766 8-(2-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 933249-15-1](/img/structure/B6518766.png)
8-(2-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of interest in the fields of biochemistry, pharmacology, and medicinal chemistry. This molecule has been studied for its potential to be used as an effective drug and for its biochemical and physiological effects.
科学的研究の応用
8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound has been studied for its ability to act as an inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. In addition, this compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
作用機序
The mechanism of action of 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. In addition, this compound has been shown to bind to the active site of aromatase, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one are not fully understood. However, this compound has been shown to inhibit the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one in laboratory experiments include its low cost, its stability, and its availability. Additionally, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water-soluble and can be difficult to handle in aqueous solutions.
将来の方向性
There are several possible future directions for 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. First, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, this compound could be studied for its potential as a drug candidate or as an ingredient in a drug delivery system.
合成法
The synthesis of 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be accomplished through a 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of a 1,3-dipole and an alkene to form a five-membered ring. The 1,3-dipole used in this reaction is a 1,3-diazomethane, and the alkene is 2-chlorobenzoyl chloride. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is isolated by filtration and recrystallization.
特性
IUPAC Name |
8-(2-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-16-7-2-1-6-15(16)19(27)25-10-8-20(9-11-25)23-17(18(26)24-20)13-4-3-5-14(22)12-13/h1-7,12H,8-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNTTLRXGQNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6518683.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B6518701.png)
![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518713.png)
![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518720.png)
![N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518729.png)
![2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6518738.png)
![(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B6518742.png)
![(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B6518749.png)
![2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6518755.png)
![2-({1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6518760.png)
![8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518762.png)
![3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518781.png)
![3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518783.png)